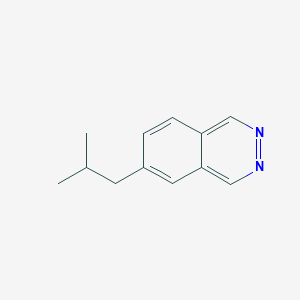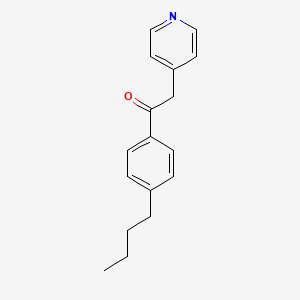
1-(4-Butylphenyl)-2-(4-pyridyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Butylphenyl)-2-(4-pyridyl)ethanone is an organic compound that features a butyl group attached to a phenyl ring, which is further connected to a pyridyl ring through an ethanone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butylphenyl)-2-(4-pyridyl)ethanone typically involves the reaction of 4-butylbenzaldehyde with 4-pyridylacetonitrile under basic conditions. The reaction proceeds through a condensation mechanism, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Butylphenyl)-2-(4-pyridyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
1-(4-Butylphenyl)-2-(4-pyridyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Butylphenyl)-2-(4-pyridyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-(4-Methylphenyl)-2-(4-pyridyl)ethanone
- 1-(4-Ethylphenyl)-2-(4-pyridyl)ethanone
- 1-(4-Propylphenyl)-2-(4-pyridyl)ethanone
Comparison: 1-(4-Butylphenyl)-2-(4-pyridyl)ethanone is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its methyl, ethyl, and propyl analogs, the butyl derivative may exhibit different biological activities and interactions with molecular targets, making it a compound of particular interest in research.
Propiedades
Número CAS |
224040-78-2 |
|---|---|
Fórmula molecular |
C17H19NO |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
1-(4-butylphenyl)-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C17H19NO/c1-2-3-4-14-5-7-16(8-6-14)17(19)13-15-9-11-18-12-10-15/h5-12H,2-4,13H2,1H3 |
Clave InChI |
YRNCVNSVQKFTER-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)C(=O)CC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile](/img/structure/B14239964.png)
![3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14239968.png)
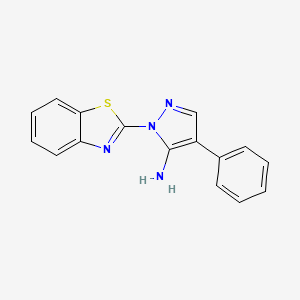


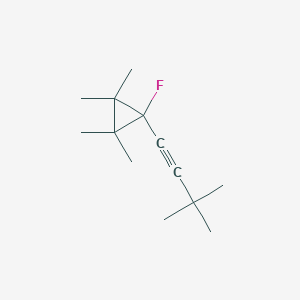
![Disulfide, methyl [(4-methylphenyl)sulfonyl]methyl](/img/structure/B14240004.png)
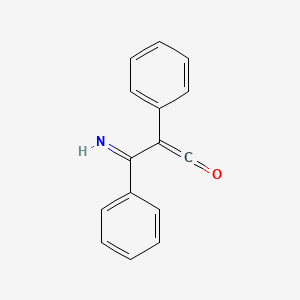
![3-(3'-Fluoro-4'-hexyl[1,1'-biphenyl]-4-yl)-6-hexylpyridazine](/img/structure/B14240021.png)
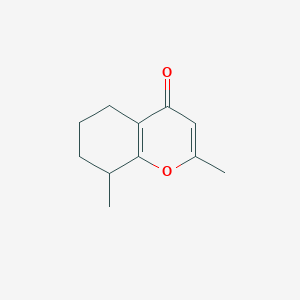

![4-{2-Ethyl-4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14240037.png)
